2-(2-Methyl-2-nitropropyl)cyclohexan-1-one
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Overview
Description
2-(2-Methyl-2-nitropropyl)cyclohexan-1-one is an organic compound with a complex structure, featuring a cyclohexanone ring substituted with a 2-methyl-2-nitropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one typically involves the nitration of 2-methylpropylcyclohexanone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective formation of the nitro compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
2-(2-Methyl-2-nitropropyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the nitro group.
2-Methyl-2-cyclohexen-1-one: Similar structure but with a double bond in the ring.
2-Nitropropane: A simpler nitro compound with different reactivity.
Uniqueness: 2-(2-Methyl-2-nitropropyl)cyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and a nitro group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
78354-74-2 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(2-methyl-2-nitropropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H17NO3/c1-10(2,11(13)14)7-8-5-3-4-6-9(8)12/h8H,3-7H2,1-2H3 |
InChI Key |
HJHZKGAAHHUQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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